Cardiac Ion Channel Safety Profiling: TRV-0109662 vs. Oliceridine
TRV-0109662 exhibits no clinically relevant cardiac ion channel activity, with IC₅₀ values exceeding 300 µM across hERG (IKr), NaV1.5 peak and late INa, and CaV1.2 channels. In contrast, the parent drug oliceridine demonstrates measurable inhibition of hERG (IC₅₀ = 2.2 µM) and late INa (IC₅₀ = 3.45 µM) [1]. This >136-fold difference in hERG potency eliminates concerns about metabolite-driven QT prolongation, a critical differentiator for toxicological risk assessment.
| Evidence Dimension | hERG IKr channel inhibition (IC₅₀) |
|---|---|
| Target Compound Data | >300 µM |
| Comparator Or Baseline | Oliceridine: 2.2 µM |
| Quantified Difference | >136-fold lower hERG affinity for TRV-0109662 |
| Conditions | HEK-293 and CHO cells expressing human ion channels; manual patch-clamp electrophysiology |
Why This Matters
Procurement of TRV-0109662 as a reference standard is essential for cardiac safety pharmacology studies evaluating whether oliceridine metabolites contribute to delayed QTc prolongation.
- [1] Schram G, et al. Intracellular Uptake of Agents That Block the hERG Channel Can Confound Assessment of QT Prolongation and Arrhythmic Risk. Heart Rhythm. 2021;18(12):2177-2186. Table 1. View Source
